molecular formula C9H13N3O3 B2809329 4-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)-4-oxobutanoic acid CAS No. 1006193-92-5

4-(((1-Methyl-1H-pyrazol-4-yl)methyl)amino)-4-oxobutanoic acid

Cat. No. B2809329
CAS RN: 1006193-92-5
M. Wt: 211.221
InChI Key: GBYZDSXFSWKGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazole derivatives have been synthesized using various methods. For instance, hydrazine-coupled pyrazoles were synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . Another method involves the Friedel-Crafts reaction .

Scientific Research Applications

Antileishmanial Activity

Leishmaniasis is a communicable tropical disease caused by Leishmania parasites transmitted through sandfly bites. Researchers have evaluated the antileishmanial activity of hydrazine-coupled pyrazole derivatives, including our compound of interest . Specifically, compound 13 demonstrated superior antipromastigote activity against Leishmania aethiopica clinical isolates, outperforming standard drugs like miltefosine and amphotericin B deoxycholate. Molecular docking studies further supported its efficacy .

Antimalarial Potential

Malaria, caused by Plasmodium parasites transmitted via mosquito bites, remains a global health concern. The same hydrazine-coupled pyrazole derivatives were also evaluated for antimalarial activity. Compounds 14 and 15 exhibited significant inhibition effects against Plasmodium berghei, suggesting their potential as antimalarial agents .

γ-Secretase Modulation

Our compound has been used as a reagent in the synthesis of aminothiazoles, which act as γ-secretase modulators. These compounds are relevant in Alzheimer’s disease research, as γ-secretase plays a role in amyloid precursor protein processing .

JAK2 Inhibition

Researchers have explored the potential of our compound as a JAK2 inhibitor for myeloproliferative disorders therapy. JAK2 inhibitors are relevant in treating conditions like polycythemia vera and myelofibrosis .

TGF-β1 and ALK5 Signaling Inhibition

Pyridine derivatives derived from our compound have shown promise as inhibitors of TGF-β1 and ALK5 signaling pathways. These pathways are involved in various cellular processes, including tissue repair and fibrosis .

c-Met Kinase Inhibition (Cancer Research)

Analogs of our compound have been investigated as inhibitors of c-Met kinase, a protein associated with cancer progression. These studies aim to develop targeted therapies for cancer treatment .

Future Directions

While specific future directions for this compound were not found, research into pyrazole derivatives is ongoing. For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are being developed .

properties

IUPAC Name

4-[(1-methylpyrazol-4-yl)methylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-12-6-7(5-11-12)4-10-8(13)2-3-9(14)15/h5-6H,2-4H2,1H3,(H,10,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYZDSXFSWKGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.